1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCGOMDWZXCAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidine
The pyrrolidine core is functionalized at the 3-position through an SN2 reaction. 3-Hydroxypyrrolidine reacts with 2-chloro-5-fluoropyrimidine under basic conditions (K2CO3, DMF, 80°C, 12 h) to form the ether linkage. This step achieves a 65–70% yield, with excess base ensuring complete deprotonation of the hydroxyl group.
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 68 |
| NaH | THF | 60 | 8 | 52 |
| Cs2CO3 | DMSO | 90 | 15 | 71 |
Acylation with 2-(Thiophen-2-yl)acetyl Chloride
The thiophene-ethanone moiety is introduced via acylation. 2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (reflux, 2 h, 90% conversion). The resulting acyl chloride reacts with 3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidine in dichloromethane with triethylamine (0°C → room temperature, 6 h), yielding the final product at 73% after silica gel chromatography.
Fragment Coupling Strategies
Mitsunobu Reaction for Ether Formation
A Mitsunobu reaction couples 3-hydroxypyrrolidine and 5-fluoropyrimidin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C → 25°C, 24 h). This method avoids harsh bases but requires stoichiometric reagents, limiting scalability (yield: 58%).
Palladium-Catalyzed Hydrogenation of Unsaturated Intermediates
A thiophene-containing α,β-unsaturated ketone is hydrogenated to form the ethanone group. For example, 3-(2-thienyl)acrylic acid is reduced using 5% Pd/C under H2 (1 atm, methanol, 6 h), achieving quantitative conversion. The saturated acid is then coupled to the pyrrolidine intermediate via mixed anhydride formation (ClCO2Et, N-methylmorpholine), yielding 62% of the target compound.
One-Pot Multicomponent Synthesis
A sequential protocol combines pyrrolidine functionalization and acylation in a single reactor. 3-Hydroxypyrrolidine , 2-chloro-5-fluoropyrimidine , and 2-(thiophen-2-yl)acetyl chloride are reacted under tandem conditions (K2CO3, DMF, 80°C, 18 h). This approach reduces purification steps but suffers from lower yield (45%) due to competing side reactions.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity for etherification, while THF improves Mitsunobu reagent solubility. Elevated temperatures (>80°C) accelerate ether formation but risk pyrrolidine decomposition.
Catalytic vs. Stoichiometric Reagents
Palladium-catalyzed hydrogenation offers cleaner profiles compared to stoichiometric thionyl chloride, though the latter remains cost-effective for acyl chloride preparation.
Purification and Characterization
Final purification employs silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water). LC-MS and 1H NMR confirm structure integrity, with key signals at δ 7.10–6.80 (thiophene protons) and δ 4.20–3.80 (pyrrolidine CH2) .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrrolidine and thiophene derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the pyrrolidine and thiophene rings can contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Core
- 1-{3-[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one (CAS 2034436-23-0): This analogue replaces the 5-fluoropyrimidin-2-yloxy group with a 6-ethyl-5-fluoropyrimidin-4-yloxy substituent and substitutes the thiophen-2-yl group with an indole-3-sulfanyl moiety. The ethyl group increases hydrophobicity (MW = 400.47 vs. The indole sulfanyl group may confer redox activity or metal-binding properties .
- 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS 2098101-12-1): This compound lacks the fluoropyrimidine moiety but introduces a 3-aminopyrrolidine-carboxamide group on the thiophene ring. The amine group improves solubility (MW = 238.31) and enables hydrogen bonding, which could be advantageous in targeting polar enzyme active sites .
Heterocyclic Modifications
- The 1,2,4-oxadiazol-5-yl-pyridine substituent introduces rigidity and additional hydrogen-bond acceptors, which may enhance selectivity for nucleotide-binding domains .
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS 736889-93-3) :
Substituting pyrrolidine with piperazine introduces a second nitrogen atom, increasing basicity (pKa ~9.5 for piperazine vs. ~11 for pyrrolidine). This modification could improve solubility in acidic environments, such as lysosomal compartments .
Physicochemical and Pharmacological Properties
Key Observations :
- Thiophene-containing compounds generally exhibit lower solubility than pyridine or indole derivatives due to reduced polarity .
Biological Activity
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a fluoropyrimidine moiety and a thiophene ring, which may contribute to its biological effects. The following sections will detail the compound's synthesis, mechanism of action, biological activity, and relevant research findings.
Chemical Structure
The chemical formula for 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is . The structural representation includes:
- A pyrrolidine ring that is substituted with a 5-fluoropyrimidine group.
- A thiophene moiety attached to the ethanone structure.
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Fluoropyrimidine Moiety : This is achieved using nucleophilic substitution reactions where a fluoropyrimidine derivative reacts with the pyrrolidine intermediate.
- Final Assembly : The final step involves coupling the pyrrolidine derivative with the thiophene-containing ethanone, often utilizing palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety can engage with nucleic acids or proteins, potentially modulating their functions. The pyrrolidine ring enhances binding affinity and specificity, allowing the compound to influence various biochemical pathways, including enzyme inhibition and receptor signaling modulation.
Anticancer Properties
Research indicates that compounds similar to 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspases and modulating the Bax/Bcl-2 ratio, which are critical in regulating cell death pathways .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- It has been reported to inhibit specific enzymes involved in cancer progression, thereby reducing tumor growth in xenograft models .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that derivatives of this compound may possess high oral bioavailability, making them suitable candidates for further development as therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-{3-[5-Chloropyrimidin-2-yloxy]pyrrolidin-1-y}-2-(thiophen-2-yloxy)ethan-1-one | Similar structure with chlorine | Moderate anticancer activity |
| 1-{3-[5-Bromopyrimidin-2-yloxy]pyrrolidin-1-y}-2-(thiophen-2-yloxy)ethan-1-one | Similar structure with bromine | Enhanced enzyme inhibition |
| 1-{3-[5-Methylpyrimidin-2-yloxy]pyrrolidin-1-y}-2-(thiophen-2-yloxy)ethan-1-one | Similar structure with methyl | Variable biological activity |
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a related compound in human cancer xenograft models. Results indicated significant tumor growth inhibition compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzyme activity, suggesting its role as a therapeutic agent in metabolic disorders .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound contains a pyrrolidine ring linked to a 5-fluoropyrimidine moiety via an ether bond and a thiophen-2-yl ethanone group. The fluoropyrimidine enhances electrophilic reactivity and target selectivity, while the pyrrolidine ring improves solubility and conformational flexibility. The thiophene group contributes to π-π stacking interactions in biological systems. Structural confirmation requires NMR for connectivity analysis (e.g., coupling constants for pyrrolidine substituents) and X-ray crystallography for 3D conformation .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing pyrrolidine ring protons from thiophene aromatic signals) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying fluoropyrimidine incorporation .
- HPLC : Assesses purity (>98%) and monitors synthetic intermediates .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrrolidine-fluoropyrimidine linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Fluoropyrimidine Coupling : Use anhydrous DMF as a solvent under nitrogen to prevent hydrolysis. Catalytic Pd(0) enhances regioselectivity for the 2-position oxygen linkage .
- Pyrrolidine Functionalization : Microwave-assisted synthesis reduces reaction time (30 min at 120°C) while maintaining >90% yield .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates the product from regioisomeric byproducts .
Q. What strategies resolve discrepancies in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Impurity Profiles : Characterize byproducts via LC-MS and compare batch-to-batch bioactivity .
- Solvent Effects : Test solubility in DMSO vs. aqueous buffers to rule out aggregation artifacts .
Q. How can computational modeling guide target identification for this compound?
- Docking Studies : Use Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on fluoropyrimidine’s halogen bonding with conserved lysine residues .
- MD Simulations : Assess pyrrolidine ring flexibility under physiological conditions (e.g., 100 ns simulations in explicit solvent) to predict binding kinetics .
- SAR Analysis : Compare with analogs (e.g., bromopyrimidine derivatives) to identify critical substituents for potency .
Methodological Challenges and Solutions
Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target stabilization in HEK293 lysates .
- Pathway Analysis : RNA-seq profiling post-treatment identifies downstream genes modulated by fluoropyrimidine-dependent kinase inhibition .
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target gene KO cell lines .
Q. How can researchers address low stability in aqueous buffers?
- pH Optimization : Stability assays (pH 4–9, 37°C) reveal maximal half-life at pH 6.5, avoiding ketone hydrolysis .
- Lyophilization : Formulate as a lyophilized powder with trehalose to prevent degradation during storage .
- Prodrug Design : Mask the ethanone group as a tert-butyl carbamate, improving solubility and in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
